molecular formula C11H21BrO2 B1283140 tert-Butyl 7-bromoheptanoate CAS No. 51100-47-1

tert-Butyl 7-bromoheptanoate

Cat. No. B1283140
CAS RN: 51100-47-1
M. Wt: 265.19 g/mol
InChI Key: XZMQZUGTGFBLIP-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromoheptanoate is a chemical compound with the CAS Number: 51100-47-1 . It has a molecular weight of 265.19 and its IUPAC name is tert-butyl 7-bromoheptanoate . It is stored in a dry room at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of tert-Butyl 7-bromoheptanoate is C11H21BrO2 . The InChI code of the compound is 1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of tert-Butyl 7-bromoheptanoate is 274.7±23.0 °C . The predicted density of the compound is 1.169±0.06 g/cm3 .

Scientific Research Applications

  • Application in Stereoselective Reactions

    • The study by Matteson and Michnick (1990) showcases the use of tert-butyl derivatives in stereoselective reactions. They examined the reaction of tert-butyl trans-lithiopropionate with various boronic acid esters, demonstrating the formation of different diastereomers, highlighting the role of tert-butyl compounds in achieving stereoselective synthesis (Matteson & Michnick, 1990).
  • Synthesis of Novel Heterocyclic Compounds

    • Li, Wang, and Zhang (2017) conducted research on synthesizing new tert-butyl- and bromo-functionalized heterocyclic compounds. Their work involved condensation reactions using tert-butylisatins, leading to structurally new and interesting compounds (Li, Wang, & Zhang, 2017).
  • Free-Radical Bromination Studies

    • Research by Lange, Organ, and Roche (1992) explored the bromination of dioxanones, using tert-butyl compounds as subjects. They found specific bromination patterns, contributing to the understanding of free-radical bromination processes in organic chemistry (Lange, Organ, & Roche, 1992).
  • Role in Synthesis of Enzyme Inhibitors

    • Thaisrivongs et al. (1987) described the preparation of tert-butyl-containing compounds as intermediates for enzyme inhibitors. Their study highlighted the significance of tert-butyl derivatives in medicinal chemistry, particularly in synthesizing inhibitors like renin (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
  • Optoelectronic Applications

    • Hu et al. (2013) focused on the synthesis of tert-butyl-functionalized pyrenes and their potential in optoelectronic applications. Their findings suggest these compounds could be used in organic light-emitting devices (OLEDs), demonstrating the versatility of tert-butyl derivatives in material science (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).
  • Application in Solvent Effect Studies

    • Bailey, Luderer, and Jordan (2006) investigated the effect of solvents on lithium-bromine exchange reactions using tert-butyl compounds. Their research provides insights into the influence of solvent systems on organic reactions, crucial for developing efficient synthetic methodologies (Bailey, Luderer, & Jordan, 2006).
  • Use in Peptide and Peptidomimic Synthesis

    • Bovy and Rico (1993) utilized tert-butyl esters in the synthesis of β-amino acids, which are essential components in peptide and peptidomimic synthesis. This showcases the importance of tert-butyl derivatives in the field of bioorganic chemistry (Bovy & Rico, 1993).
  • Involvement in Cross-Coupling Reactions

    • Stambuli, Bühl, and Hartwig (2002) described the use of tert-butyl compounds in arylpalladium halide complexes, which play a role in cross-coupling reactions. This is significant for the field of organometallic chemistry and its applications in synthesis (Stambuli, Bühl, & Hartwig, 2002).

Safety And Hazards

The compound is labeled with the pictograms GHS02 and GHS07 . The signal word for the compound is "Danger" . The hazard statements associated with the compound are H225-H315-H319-H335 . The precautionary statements are P264-P271-P302+P352-P305+P351+P338-P362-P374-P380-P403+P233-P501 .

properties

IUPAC Name

tert-butyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMQZUGTGFBLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548499
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromoheptanoate

CAS RN

51100-47-1
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6.94 ml of diisopropylamine in 100 ml of anhydrous tetrahydrofuran was added dropwise 34 ml of a 1.45 M solution of n-butyl lithium in hexane at -70° C. and the mixture was stirred for 15 minutes. To the solution was added dropwise a solution of 6.63 ml of t-butyl acetate in 30 ml of anhydrous tetrahydrofuran and the mixture was stirred for 30 minutes, and then 8 ml of 1,5-dibromopentane in 10 ml of anhydrous tetrahydrofuran were added thereto and the mixture was stirred for 5 minutes. To it was added 17 ml of hexamethylphosphamide, the mixture was stirred at -78° C. for 1 hour and at from -40° C. to -30° C. for 30 minutes. To the reaction mixture was added an aqueous solution of ammonium chloride, and was separated aqueous layer from organic layer. The aqueous layer was extracted with diethyl ether, and the extract was added that organic layer and washed with water, a saturated aqueous solution of ammonium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of methylene chloride and cyclohexane (1:1) as an eluent to give 8.5 g of the title compound having the following physical characteristic:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liao, X Niu, B Chen, H Edwards, L Xu… - Journal of medicinal …, 2016 - ACS Publications
Synergistic-to-additive antileukemic interactions of piperlongumine (PL) and HDAC inhibitor (HDACi) SAHA (Vorinostat) provide a compelling rationale to construct PL-HDACi hybrids, …
Number of citations: 36 pubs.acs.org
Y Liao - 2018 - search.proquest.com
Piperlongumine (PL) is an electrophilic anti-cancer natural product. Through non-covalent or covalent interactions with cellular targets, PL inactivates multiple oncogenic pathways and …
Number of citations: 3 search.proquest.com
MP Sweet - 1989 - search.proquest.com
… Treating the lithium enolate of ferf-butyl acetate228 (103) with 1,5dibrom opentane generated tert-butyl 7-bromoheptanoate (102) in 26% yield (Eq. 51 ).229-230 Alkylation of 97 with …
Number of citations: 2 search.proquest.com
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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